![molecular formula C20H23N3O3S2 B2531785 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide CAS No. 1325306-95-3](/img/structure/B2531785.png)
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene derivatives are known for their various biological activities.
Molecular Structure Analysis
The compound contains a pyrazole ring and a thiophene ring, both of which are five-membered rings. The pyrazole ring has two nitrogen atoms, and the thiophene ring has one sulfur atom .Chemical Reactions Analysis
Pyrazole and thiophene rings can participate in various chemical reactions. For example, pyrazole can react with isocyanates to form carbamides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives exhibit anti-inflammatory and analgesic effects. For example:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .
Anti-Tubercular Potential
Indole-containing compounds have been evaluated for their anti-tubercular properties:
- Compounds 80a, 80b, 81a, 82a, and 83a : These 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Other Potential Applications
Given the diverse biological activities associated with indole derivatives, it’s worth exploring additional fields such as antidiabetic, antimalarial, and anticholinesterase activities.
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceutical drugs. Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure of the compound and any modifications made to it.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-6-16-7-9-17(10-8-16)28(25,26)22(4)18-11-12-27-19(18)20(24)23-15(3)13-14(2)21-23/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVMHBNXLUEEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide |
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